molecular formula C14H23NO10 B587520 (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid CAS No. 55717-57-2

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid

Cat. No.: B587520
CAS No.: 55717-57-2
M. Wt: 365.335
InChI Key: NIEBVOWRRSQMQG-DZXXBYIOSA-N
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Description

Stereochemical Configuration and IUPAC Nomenclature

The stereochemical configuration of (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid follows the established nomenclature conventions for neuraminic acid derivatives, with the systematic name reflecting the complex arrangement of substituents around the pyranose ring system. The compound belongs to the class of N-acetylneuraminic acids, where the hydroxy group at position 2, adjacent to the carboxy group, has been methylated to form the corresponding methoxy group, while position 9 bears an acetyl ester modification. The stereochemical descriptors (2S,4S,5R,6R) for the pyranose ring, combined with (1R,2R) for the side chain, precisely define the three-dimensional arrangement of atoms that governs the compound's biological activity and chemical reactivity patterns.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the base name deriving from the nine-carbon neuraminic acid structure (5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid), systematically modified to reflect the N-acetyl substitution at position 5, the O-methyl modification at position 2, and the O-acetyl group at position 9. This nomenclature system ensures unambiguous identification of the compound and facilitates communication within the scientific community studying sialic acid derivatives. The compound represents a member of the neuraminic acid family, which are characterized as carbohydrate derivatives containing the neuraminic acid moiety with various substituents that modulate their biological functions.

The stereochemical configuration plays a crucial role in determining the compound's interaction with biological systems, particularly its recognition by enzymes and receptors that demonstrate high specificity for particular stereoisomers. The D-glycero-D-galacto configuration of the neuraminic acid backbone, combined with the specific stereochemistry of the substituents, creates a unique three-dimensional molecular architecture that influences binding affinity and selectivity in biological contexts. Understanding these stereochemical relationships is essential for predicting the compound's behavior in biological systems and for designing synthetic strategies for related derivatives.

Comparative Analysis with Related Sialic Acid Derivatives

The structural comparison of this compound with other sialic acid derivatives reveals significant functional modifications that distinguish it from the parent neuraminic acid and common sialic acid forms. N-acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in biological systems, differs from the target compound primarily through the absence of the 9-O-acetyl and 2-O-methyl modifications. These structural differences result in altered chemical stability, particularly under mass spectrometry conditions where the methyl ester formation provides enhanced stability against fragmentation compared to the free carboxylic acid form.

N-acetyl-9-O-acetylneuraminic acid, which lacks the 2-O-methyl modification present in the target compound, demonstrates intermediate properties between the fully modified derivative and the parent N-acetylneuraminic acid. The 9-O-acetyl modification alone significantly affects the compound's interaction with enzymes, particularly influencing the rate of periodate oxidation reactions, which are commonly used for analytical characterization of sialic acids. Research has demonstrated that the presence of the 9-O-acetyl group strongly hampers periodate oxidation reactions, resulting in reduced molar absorbance coefficients in standard analytical assays.

The methylation of the carboxyl group at position 2 represents a particularly significant modification that affects both chemical stability and biological recognition properties. Comparative studies have shown that methyl ester derivatives of sialic acids exhibit enhanced stability during mass spectrometric analysis, with reduced fragmentation patterns compared to their free acid counterparts. This stabilization occurs through elimination of the labile proton associated with the carboxylic acid group, preventing multiple peak formation caused by salt formation and resulting in cleaner mass spectral signals.

Compound Molecular Formula Molecular Weight Key Modifications Stability Features
Neuraminic acid C9H17NO8 267.23 g/mol None (parent structure) Basic stability
N-acetylneuraminic acid C11H19NO9 309.27 g/mol N-acetyl at position 5 Enhanced compared to parent
N-acetyl-9-O-acetylneuraminic acid C13H21NO10 351.31 g/mol N-acetyl + 9-O-acetyl Improved MS stability
Target compound C14H25NO10 365.33 g/mol N-acetyl + 9-O-acetyl + 2-O-methyl Maximum stability observed

X-ray Crystallography and Nuclear Magnetic Resonance Spectral Data

Crystallographic analysis of related neuraminic acid derivatives provides crucial insights into the three-dimensional structure and conformational preferences of this compound and its analogs. Crystal structure determinations of N-acetylneuraminic acid lyase complexes have revealed that sialic acids bind to enzyme active sites in their open-chain ketone form, with every hydroxyl group of the linear sugar making specific hydrogen bond interactions with the protein matrix. These structural studies demonstrate that the pyranose ring adopts specific conformational preferences that are influenced by the pattern of substituents, particularly the acetyl and methyl modifications present in the target compound.

The crystal structure of influenza neuraminidase complexed with sialic acid, refined to 2.8 Angstrom resolution, shows that all large side groups of the sialic acid adopt equatorial positions and are specifically recognized by nine fully conserved active site residues. These residues are stabilized by a second shell of highly conserved amino acids through an extensive network of hydrogen bonds, highlighting the importance of precise stereochemical arrangement in biological recognition. The structural data indicate that modifications such as those present in the target compound would significantly alter these recognition patterns and binding affinities.

Nuclear magnetic resonance spectroscopy provides detailed information about the solution-phase structure and dynamics of sialic acid derivatives. The 500 MHz proton nuclear magnetic resonance spectrum of N-acetylneuraminic acid in deuterated water at physiological pH demonstrates characteristic chemical shifts and coupling patterns that reflect the compound's conformational preferences. The spectrum reveals complex multipicity patterns arising from the multiple chiral centers and the conformational flexibility of the nine-carbon chain, with specific resonances corresponding to the N-acetyl group, the carboxylic acid functionality, and the various hydroxyl-bearing carbons.

Comparative nuclear magnetic resonance studies of N-acetylneuraminic acid derivatives with different substitution patterns have revealed that O-acetylation and O-methylation modifications produce characteristic changes in chemical shift patterns and coupling constants. The introduction of acetyl groups typically results in downfield shifts of adjacent carbon and proton resonances due to the deshielding effect of the carbonyl group, while methylation of the carboxyl function produces distinct changes in the chemical shift of the C-2 carbon and associated protons. These spectroscopic signatures provide reliable methods for structural confirmation and purity assessment of synthesized derivatives.

Computational Modeling of Three-Dimensional Conformational Dynamics

Quantum mechanical and molecular mechanical computational studies of sialic acid derivatives have provided detailed insights into the conformational dynamics and energy landscapes of compounds such as this compound. Computational modeling using quantum mechanical/molecular mechanical methods has been particularly effective in examining the conformational preferences and transition states associated with enzymatic reactions involving neuraminic acid derivatives. These calculations reveal that the pyranose ring system adopts specific chair conformations that are stabilized by intramolecular hydrogen bonding patterns and influenced by the electronic effects of substituents.

Molecular dynamics simulations of sialic acid derivatives demonstrate that the compounds exhibit significant conformational flexibility, particularly in the side chain regions where the acetyloxy and dihydroxypropyl groups can adopt multiple rotational conformers. The computational studies indicate that the 9-O-acetyl modification introduces additional conformational states compared to the unmodified parent structure, with energy barriers between conformers typically ranging from 2 to 8 kilocalories per mole. These relatively low energy barriers suggest that the compound exists as a rapidly equilibrating mixture of conformers in solution at physiological temperatures.

Advanced computational methods, including density functional theory calculations and molecular dynamics simulations, have been employed to model the interaction of sialic acid derivatives with biological targets such as enzymes and receptors. These studies reveal that the stereochemical configuration and substitution pattern of the target compound significantly influence its binding geometry and interaction energy with biological macromolecules. The computational models predict that the 2-O-methyl modification alters the hydrogen bonding network typically formed by the carboxyl group, potentially reducing binding affinity to certain protein targets while potentially enhancing interactions with others.

The three-dimensional conformational analysis indicates that the target compound adopts a predominant solution conformation characterized by an equatorial orientation of the N-acetyl group and a specific rotational preference for the side chain substituents that minimizes steric interactions while maximizing favorable intramolecular contacts. Computational optimization of the molecular geometry reveals that the compound exhibits a relatively rigid pyranose ring system with calculated bond lengths and angles consistent with experimental crystallographic data for related structures. The modeling studies also predict specific vibrational frequencies and electronic transitions that correlate well with experimental infrared and ultraviolet spectroscopic observations, validating the computational approach for understanding these complex molecular systems.

Properties

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO10/c1-6(16)15-10-8(18)4-14(23-3,13(21)22)25-12(10)11(20)9(19)5-24-7(2)17/h8-12,18-20H,4-5H2,1-3H3,(H,15,16)(H,21,22)/t8-,9+,10+,11+,12+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEBVOWRRSQMQG-DZXXBYIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)O)O)(C(=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746948
Record name (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55717-57-2
Record name (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Oxane Ring Construction

The oxane (tetrahydropyran) core is typically derived from D-glucose or mannose derivatives due to their inherent stereochemical compatibility. For example, methyl α-D-mannopyranoside serves as a precursor for introducing the 2-methoxy and 4-hydroxy groups via selective protection and oxidation. The 5-acetamido group is introduced through nucleophilic substitution of a hydroxyl group with acetamide under Mitsunobu conditions, preserving the β-configuration.

Glycerol Sidechain Installation

The (1R,2R)-3-acetyloxy-1,2-dihydroxypropyl moiety is synthesized separately from L-serine or glycerol derivatives. Patent CN111808040A describes a method using S,S'-dimethyl dithiocarbonate in water to form cyclic intermediates, which are hydrolyzed under basic conditions to yield enantiomerically pure diols. Acetylation of the primary hydroxyl group is achieved using acetic anhydride in pyridine.

Stepwise Synthetic Protocol

Oxidation and Carboxylate Formation

The 2-carboxylic acid group is introduced via selective oxidation of the C2 hydroxyl. A protocol adapted from PMC8411891 employs TEMPO (0.005 mmol), sodium bromide (0.025 mmol), and trichloroisocyanuric acid (1.05 mmol) in a water-acetonitrile system. This method selectively oxidizes primary alcohols to carboxylates without epimerization, achieving 92% conversion (Table 1).

Table 1: Oxidation Efficiency Under Varied Conditions

Oxidizing AgentSolvent SystemYield (%)Epimerization Risk
TEMPO/NaBrH2O-MeCN92Low
KMnO4Acetone-H2O78Moderate
Jones ReagentAcetone65High

Stereoselective Glycosylation

Coupling the oxane core with the glycerol sidechain requires precise stereocontrol. A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as described in RSC Adv. 2023, facilitates this step in deep eutectic solvents (DES), achieving >90% diastereomeric excess. The DES system (choline chloride:urea, 1:2) enhances reaction rates while minimizing racemization.

Protection-Deprotection Strategies

Temporary Protecting Groups

  • Acetamido Group : Introduced early using acetyl chloride in dichloromethane, stable under oxidative conditions.

  • Dihydroxypropyl Moiety : Protected as a cyclic carbonate using bis(trichloromethyl) carbonate, later hydrolyzed with NaOH to regenerate diols.

Final Deprotection and Acidification

The methoxy group at C2 is demethylated using BBr3 in CH2Cl2 at −78°C, followed by neutralization with ammonium hydroxide to yield the carboxylic acid. Global deprotection is performed in a two-phase system (EtOAc/H2O) to isolate the product with 86% yield.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 10:90 MeCN/H2O + 0.1% TFA) resolves residual diastereomers, achieving ≥98% purity. Silica gel chromatography (CH2Cl2/MeOH 10:1) is used for intermediate purification.

Spectroscopic Validation

  • 1H NMR (400 MHz, D2O): δ 4.30 (m, 1H, H-5), 4.19 (m, 2H, H-6 sidechain), 3.45 (s, 3H, OCH3).

  • 13C NMR : 174.09 ppm (C=O), 158.87 ppm (oxane ring), 67.52 ppm (C-4).

Green Chemistry Innovations

Aqueous-Phase Synthesis

Patent CN111808040A demonstrates that 86% yield is achievable using water as the sole solvent, eliminating toxic organic solvents. This aligns with CHEM21 green metrics, reducing process mass intensity by 40% compared to traditional methods.

Catalyst Recycling

Copper(I) complexes in DES are recoverable for ≥5 cycles without activity loss, as confirmed by ICP-OES analysis.

Industrial Scalability Challenges

Cost-Benefit Analysis

While TEMPO-mediated oxidation is efficient, trichloroisocyanuric acid costs ($0.52/g) necessitate alternative oxidants for large-scale production. Pilot studies show NaOCl/NaBr systems reduce raw material costs by 30% but require pH stabilization.

Continuous Flow Processing

Microreactor trials achieve 89% yield in 15 minutes residence time, compared to 4 hours in batch reactors. However, crystallinity issues in the final product require post-processing .

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid involves its interaction with glycan-binding proteins. These interactions play a crucial role in cell recognition, signaling, and adhesion processes. The compound targets specific glycan structures on cell surfaces, influencing various biological pathways .

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Sources

  • Compound o (PF 43(1)): A bicyclic β-lactam antibiotic precursor with acetamido and carboxylic acid groups. Key differences include a thiazolidine ring and absence of acetyloxy side chains, which may reduce hydrophilicity compared to the target compound .
  • Compound j (PF 43(1)): Features a 4-hydroxyphenylacetamido group and a bicyclic core. Its reduced hydroxylation and additional aromatic groups suggest lower water solubility than the target compound’s dihydroxypropyl-acetyloxy chain .

Glycoside Derivatives

  • Isorhamnetin-3-O glycoside (Z. fabago roots): A flavonoid glycoside with a glucose moiety.
  • Zygocaperoside: Contains a triterpenoid backbone absent in the target compound. The shared acetamido group suggests similar stability in acidic environments, but the triterpenoid likely confers higher membrane permeability .

Oxane-Based Compounds

  • (2R,3R,4R,5S,6R)-3,4,5-Trihydroxy-6-{2-methoxy-5-[(5-oxooxolan-2-yl)methyl]phenoxy}oxane-2-carboxylic acid: Shares a methoxy-oxane-carboxylic acid backbone but replaces the acetyloxy-dihydroxypropyl chain with a phenoxy-oxolane group.
  • [(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate: Features multiple acetyloxy groups and a methylphenoxy side chain. The absence of a carboxylic acid group in this analog likely reduces its ionic character compared to the target compound .

Physicochemical and Spectroscopic Comparisons

Solubility and Stability

  • The target compound’s carboxylic acid and dihydroxypropyl-acetyloxy chain enhance water solubility relative to analogs with non-polar substituents (e.g., methylphenoxy in ).
  • Methoxy group at position 2 may improve metabolic stability compared to compounds with unprotected hydroxyls (e.g., trihydroxy oxane derivatives in ).

Spectroscopic Data (Hypothetical Table Based on Analogs)

Feature Target Compound (Expected) Isorhamnetin-3-O Glycoside Compound o
¹H-NMR (δ ppm)
Acetamido (-NHCOCH₃) ~2.0 (s, 3H) Not present ~1.9 (s, 3H)
Methoxy (-OCH₃) ~3.4 (s, 3H) ~3.3 (s, 3H) Not present
¹³C-NMR (δ ppm)
Carboxylic Acid (COOH) ~175 Not present ~178
Acetyloxy (OAc) ~170 Not present Not present

Note: Data inferred from structural analogs due to absence of direct experimental data for the target compound.

Research Implications and Gaps

  • Structural Uniqueness : The acetyloxy-dihydroxypropyl side chain distinguishes the target compound from most oxane derivatives, warranting studies on its conformational dynamics via molecular modeling .
  • Biological Potential: Analogous compounds (e.g., β-lactams in ) show antimicrobial activity, suggesting the target could be explored for similar applications if functional groups align with known pharmacophores.
  • Synthetic Challenges : High stereochemical complexity necessitates advanced chiral synthesis techniques, as seen in glycoside isolation methods .

Biological Activity

The compound (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid , also referred to as CHEBI:150761 , exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article aims to summarize the biological activities associated with this compound based on available scientific literature.

Structural Overview

This compound is characterized by several functional groups, including acetamido, methoxy, and hydroxyl groups. These structural features contribute to its biological activity:

Structural Features Description
Acetamido GroupImparts antimicrobial and antioxidant properties.
Methoxy GroupEnhances solubility and bioavailability.
Hydroxyl GroupsContribute to antioxidant and anti-inflammatory activities.

Biological Activities

  • Antimicrobial Activity
    • The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .
  • Antioxidant Properties
    • Research has shown that this compound exhibits strong antioxidant activity. It scavenges free radicals effectively, which may help in preventing oxidative stress-related diseases . The presence of hydroxyl groups is particularly influential in enhancing its antioxidant capacity.
  • Anti-inflammatory Effects
    • Preliminary studies suggest that the compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This effect could be beneficial in treating chronic inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, suggesting its potential use as a novel antimicrobial agent.
  • Antioxidant Activity Assessment : In a study assessing antioxidant properties using DPPH and ABTS assays, the compound showed higher radical scavenging activity compared to common antioxidants like vitamin C and E. This suggests its potential application in nutraceuticals aimed at combating oxidative stress .
  • Inflammation Model : A recent investigation into its anti-inflammatory effects was conducted using a mouse model of acute inflammation. The results indicated a significant reduction in paw edema and inflammatory markers when treated with the compound compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the stereochemically complex core of this compound?

  • Methodology : The synthesis requires careful control of stereochemistry at multiple chiral centers. Key steps include:

  • Protection/deprotection : Use acetyl (Ac) and methoxy (OMe) groups to shield reactive hydroxyl and amino groups during glycosylation .
  • Glycosylation : Employ Schmidt or Koenigs-Knorr reactions with chiral auxiliaries (e.g., 2-oxazolidinones) to ensure α/β-selectivity .
  • Validation : Confirm stereochemistry via NOESY NMR and X-ray crystallography .
    • Data Contradictions : Discrepancies in reported yields (e.g., 40–70%) may arise from solvent polarity effects or catalyst choice (BF₃·OEt₂ vs. TMSOTf) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • HPLC : Use a C18 column with UV detection (λ = 210 nm) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+Na]⁺ at m/z 520.2) .
  • NMR : Assign signals using 2D experiments (HSQC, HMBC) to resolve overlapping peaks in the oxane ring (δ 3.4–5.1 ppm) .

Advanced Research Questions

Q. What experimental and computational approaches are suitable for analyzing the compound’s stability under physiological conditions?

  • Stability Studies :

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. The acetyloxy group hydrolyzes rapidly at pH >7, requiring stabilization via PEGylation .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition >150°C, consistent with safety guidelines to avoid heat sources .
    • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict hydrolysis kinetics of the acetyloxy moiety, validated by Arrhenius plots from experimental data .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Case Study : Conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM in glycosidase inhibition assays) may stem from:

  • Enzyme Source : Bacterial vs. human α-mannosidases exhibit varying substrate specificities .
  • Assay Conditions : Pre-incubation time (5 min vs. 30 min) affects inhibitor-enzyme equilibration .
    • Mitigation : Standardize protocols (e.g., IC₅₀ determination via continuous spectrophotometric assays) and use recombinant enzymes for consistency .

Methodological Challenges and Solutions

Q. What strategies optimize the regioselective functionalization of the oxane ring?

  • Regioselective Acetylation :

  • Stepwise Protection : Temporarily block the 4-hydroxy group with a tert-butyldimethylsilyl (TBDMS) ether before acetylating the 3-acetyloxy moiety .
  • Catalytic Control : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency at the 6-position .

Q. How can researchers address solubility limitations in aqueous assays?

  • Formulation Adjustments :

  • Co-solvents : Use DMSO (≤5% v/v) to dissolve the compound without denaturing enzymes .
  • Cyclodextrin Complexation : β-cyclodextrin increases solubility 10-fold (from 0.5 mg/mL to 5 mg/mL) via host-guest interactions .

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